

# refining patient selection criteria for ACR-368 trials

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# Technical Support Center: ACR-368 Clinical Trials

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for ACR-368.

## Frequently Asked Questions (FAQs)

Q1: What is ACR-368 and how does it work?

A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinase 1 and 2 (CHK1/2).[1][2][3] CHK1 and CHK2 are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to repair DNA damage and survive.[4] By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and cell death.[5]

Q2: What is the OncoSignature® test and why is it important for ACR-368 trials?

A2: The OncoSignature® test is a predictive companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to ACR-368.[6] It is a multiplex immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor tissue. The test measures the levels of three specific protein biomarkers to determine a



patient's OncoSignature status (positive or negative).[4] This allows for the stratification of patients into different treatment arms, increasing the likelihood of a positive response to treatment.

Q3: What are the general inclusion criteria for participating in an ACR-368 clinical trial?

A3: Generally, patients must be at least 18 years of age with a histologically confirmed diagnosis of a specific type of advanced or metastatic cancer (e.g., platinum-resistant ovarian cancer, endometrial adenocarcinoma, or urothelial carcinoma) that has progressed after at least one prior line of therapy.[2][7] Patients are also required to have at least one measurable lesion according to RECIST v1.1 criteria, an ECOG performance status of 0 or 1, and a life expectancy of more than three months.[7][8]

Q4: What are the key exclusion criteria for ACR-368 trials?

A4: Exclusion criteria typically include prior treatment with a CHK1 inhibitor, symptomatic brain metastases requiring high doses of steroids, and failure to recover from the reversible effects of prior anticancer therapy.[9] Specific criteria may vary by tumor type. For example, in some ovarian cancer cohorts, patients with primary platinum-refractory disease are not eligible.[2][7]

Q5: How are patients assigned to different treatment arms in the ACR-368 trials?

A5: Patients are typically assigned to treatment arms based on their OncoSignature® test status. In the NCT05548296 trial, for instance, OncoSignature-positive patients are assigned to receive ACR-368 monotherapy.[6] OncoSignature-negative patients may be enrolled in an arm to receive ACR-368 in combination with low-dose gemcitabine.[6] There may also be an "OncoSignature unselected" arm where a biopsy for the test is not required.[10][11]

## **Troubleshooting Guides**

Issue 1: A patient's tumor biopsy is insufficient for the OncoSignature® test.

- Possible Cause: The tissue sample may be too small, of poor quality, or contain extensive necrosis.
- Troubleshooting Steps:



- Review the pathology report to assess the suitability of the biopsy.
- If possible, obtain a new tumor biopsy from an accessible lesion that has not been previously irradiated.[2]
- If a new biopsy is not feasible, the patient may be considered for the "OncoSignature unselected" cohort if available in the trial design.[10][11]

Issue 2: A patient's OncoSignature® test result is ambiguous or borderline.

- Possible Cause: Technical variability in the assay or inherent biological heterogeneity in the tumor.
- Troubleshooting Steps:
  - The sample may be re-tested if sufficient tissue is available.
  - A pathologist with expertise in the OncoSignature® assay should review the stained slide and the image analysis data.
  - Consult with the central laboratory responsible for the OncoSignature® testing for guidance on interpretation.

Issue 3: A patient develops hematological adverse events during treatment.

- Possible Cause: This is a known mechanism-based side effect of CHK1/2 inhibition.[1]
- Troubleshooting Steps:
  - Monitor blood counts closely as per the trial protocol.
  - Treatment interruption or dose reduction may be necessary, as specified in the study protocol.
  - Supportive care measures, such as transfusions or growth factor support, may be initiated.

### **Data Presentation**



Table 1: Clinical Efficacy of ACR-368 in Ovarian and Endometrial Cancers (Phase 2b Trial)

Patient Cohort	Number of Patients (n)	Confirmed Objective Response Rate (ORR)
OncoSignature-Positive (Ovarian & Endometrial)	10	50%
OncoSignature-Negative (Ovarian & Endometrial)	16	-

Data as of April 1, 2024.[1]

Table 2: Clinical Efficacy of ACR-368 in Endometrial Cancer (Phase 2 Study)

Patient Cohort	Number of Patients (n)	Confirmed Objective Response Rate (ORR)	95% Confidence Interval (CI)
OncoSignature- Positive	8	62.5%	30.4% - 86.5%
OncoSignature- Negative	15	6.7%	0.84% - 31.8%

Data presented at ESMO Congress 2024.[8][12]

Table 3: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients (Phase 2 Study)



Adverse Event	OncoSignature -Positive (n=12) - Any Grade	OncoSignature -Positive (n=12) - Grade 3/4	OncoSignature -Negative (n=23) - Any Grade	OncoSignature -Negative (n=23) - Grade 3/4
Thrombocytopeni a	50%	17%	52%	35%
Anemia	33%	25%	52%	39%
Neutropenia	-	25%	30%	30%
Fatigue	25%	-	30%	-
Vomiting	25%	-	-	-
Febrile Neutropenia	-	-	-	13%
Hypertension	-	-	-	4%

[8]

## **Experimental Protocols**

1. Representative Protocol: ACR-368 OncoSignature® Assay (Multiplex Immunofluorescence)

Disclaimer: This is a representative protocol based on general multiplex immunofluorescence techniques for FFPE tissues. The specific antibodies, reagents, and parameters for the proprietary OncoSignature® assay are not publicly available.

- Deparaffinization and Rehydration:
  - Immerse FFPE tissue slides in xylene (2 changes, 10 minutes each).
  - Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%), 5 minutes each.
  - Rinse with deionized water.



#### Antigen Retrieval:

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0)
 in a pressure cooker or water bath according to standard laboratory procedures.

#### Blocking:

- Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate slides with a cocktail of primary antibodies against the three proprietary
     OncoSignature® biomarkers overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash slides with PBS-T (PBS with 0.05% Tween-20).
  - Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.
- · Counterstaining and Mounting:
  - Wash slides with PBS-T.
  - Counterstain nuclei with DAPI.
  - Mount with an anti-fade mounting medium.
- Image Acquisition and Analysis:
  - Acquire images using a multispectral imaging system.
  - Use image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.



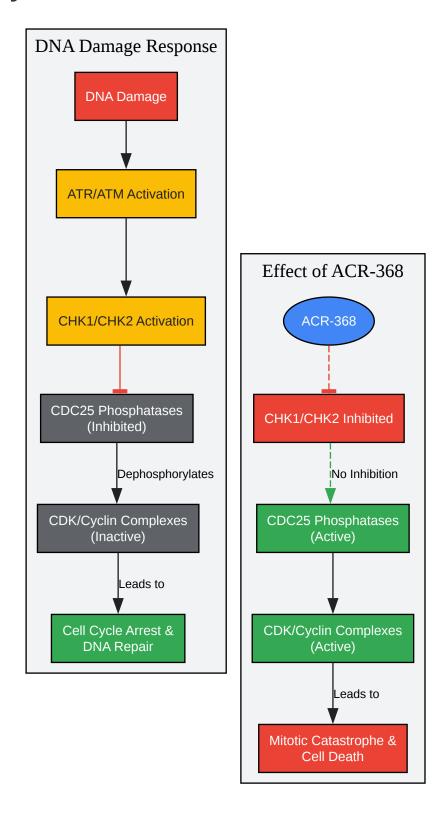
- A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[4]
- 2. Representative Protocol: Phosphoproteomics for Biomarker Discovery

Disclaimer: This is a generalized workflow for phosphoproteomics. The specific methods used by Acrivon for ACR-368 biomarker discovery are proprietary.

- Sample Preparation:
  - Lyse cancer cell lines or homogenized tumor tissue in a buffer containing phosphatase and protease inhibitors.
  - Quantify protein concentration using a standard assay (e.g., BCA).
- Protein Digestion:
  - Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
  - Digest proteins into peptides using an enzyme such as trypsin.
- Phosphopeptide Enrichment:
  - Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity
     Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
- LC-MS/MS Analysis:
  - Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - Use database search algorithms (e.g., MaxQuant, Sequest) to identify phosphopeptides and localize phosphorylation sites.
  - Perform quantitative analysis to compare phosphopeptide abundance between ACR-368sensitive and -resistant samples to identify potential biomarkers.



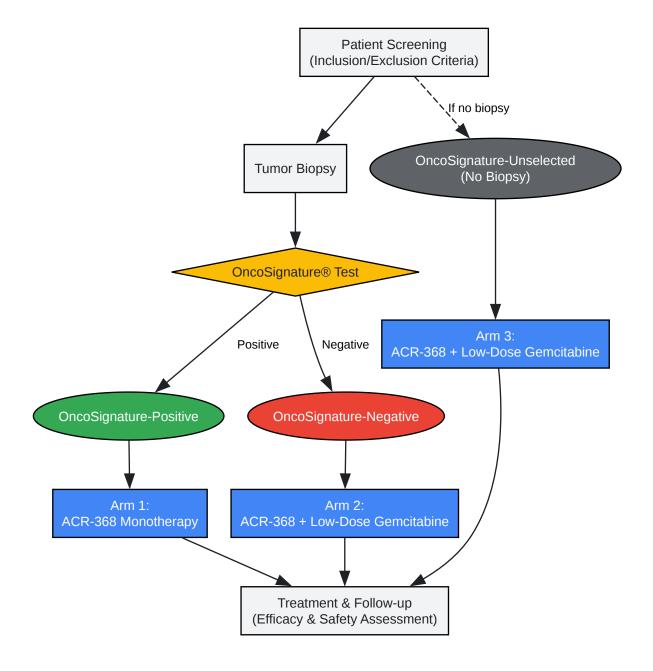
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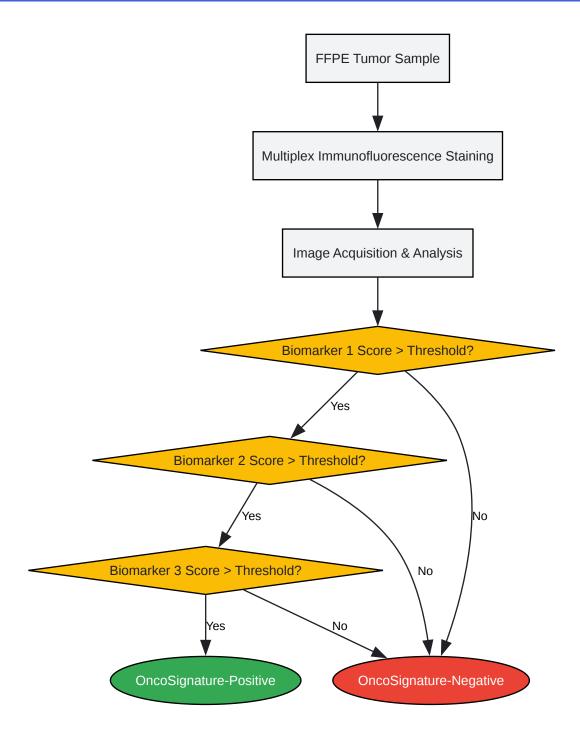
Caption: Mechanism of action of ACR-368 as a CHK1/2 inhibitor.



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Caption: ACR-368 clinical trial workflow (NCT05548296).





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Caption: Logical workflow of the OncoSignature® test.

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